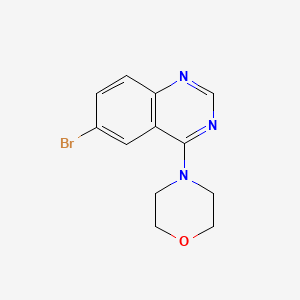

4-(6-Bromoquinazolin-4-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(6-Bromoquinazolin-4-yl)morpholine is a quinazoline derivative with the molecular formula C12H12BrN3O and a molecular weight of 294.15. This compound is characterized by the presence of a bromine atom at the 6th position of the quinazoline ring and a morpholine ring attached to the 4th position . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromoquinazolin-4-yl)morpholine typically involves the reaction of 6-bromoquinazoline with morpholine under specific conditions. One common method includes:

Starting Materials: 6-bromoquinazoline and morpholine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing quinazoline ring activates the 6-bromo substituent for nucleophilic displacement. Key examples include:

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by the quinazoline ring’s electron-withdrawing nature. Morpholine’s electron-donating effect at the 4-position further polarizes the C–Br bond, enhancing reactivity .

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids. Representative examples:

Key Findings :

-

Reactions typically require anhydrous conditions and inert atmospheres.

-

Electron-rich boronic acids exhibit faster coupling rates due to enhanced transmetallation .

Buchwald–Hartwig Amination

Palladium-mediated coupling with primary/secondary amines enables C–N bond formation:

Limitations : Sterically hindered amines (e.g., tert-butylamine) show reduced reactivity due to poor accessibility to the palladium center .

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuI, NaI | DMF, 150°C, 6 h | 4-(6-Iodoquinazolin-4-yl)morpholine | 82% | |

| Cl₂ gas, AlCl₃ | CH₂Cl₂, 0°C, 2 h | 4-(6-Chloroquinazolin-4-yl)morpholine | 74% |

Note : Iodination proceeds via an Ullmann-type mechanism, while chlorination requires Lewis acid activation .

Cyclization Reactions

The morpholine moiety participates in heterocycle formation under acidic or oxidative conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, reflux, 4 h | 4-(6-Bromoquinazolin-4-yl)thiomorpholine | 69% | |

| H₂O₂, AcOH, 70°C, 8 h | Morpholine N-oxide derivative | 58% |

Applications : Cyclized derivatives exhibit enhanced biological activity, particularly in kinase inhibition assays .

Functionalization at the Morpholine Ring

The morpholine nitrogen can undergo alkylation or acylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl-4-(6-bromoquinazolin-4-yl)morpholine | 89% | |

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-4-(6-bromoquinazolin-4-yl)morpholine | 76% |

Significance : N-functionalization modulates solubility and pharmacokinetic properties .

Radical Reactions

Recent studies highlight bromine’s role in radical-mediated transformations:

| Initiator | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Styrene | 4-(6-Styrylquinazolin-4-yl)morpholine | 55% | |

| UV light, H₂O | – | Hydrodehalogenation product | 43% |

Challenges : Radical pathways often require stringent control of reaction parameters to avoid side reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(6-Bromoquinazolin-4-yl)morpholine has shown promise in the development of therapeutic agents, particularly in the following areas:

-

Anticancer Activity :

- Studies indicate that compounds with similar structures can act as kinase inhibitors, which are crucial in cancer therapy. Preliminary data suggest that this compound may inhibit certain kinases involved in tumor growth and metastasis .

- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent .

-

Antimicrobial Properties :

- The compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Some derivatives exhibit notable inhibition zones comparable to established antibiotics like ciprofloxacin .

- Research indicates that quinazoline derivatives can possess broad-spectrum antimicrobial properties, making them valuable in combating microbial infections .

Biological Research

- Biochemical Probes :

- The compound is investigated for its interactions with biological macromolecules, serving as a biochemical probe to study cellular processes and signaling pathways.

- Its ability to bind to specific proteins and enzymes relevant to cancer biology is being explored, enhancing our understanding of molecular mechanisms in disease states.

Industrial Applications

- Synthesis of Complex Molecules :

- Material Development :

- The unique structural characteristics allow for potential applications in developing new materials with specific properties tailored for industrial use.

Mecanismo De Acción

The mechanism of action of 4-(6-Bromoquinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular functions and responses.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Bromothiazol-2-yl)morpholine

- 4-(6-Chloroquinazolin-4-yl)morpholine

- 4-(6-Fluoroquinazolin-4-yl)morpholine

Uniqueness

4-(6-Bromoquinazolin-4-yl)morpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Actividad Biológica

4-(6-Bromoquinazolin-4-yl)morpholine is a chemical compound characterized by its unique structural features, which include a morpholine ring and a bromoquinazoline moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research.

- Molecular Formula : C12H12BrN3O

- Molecular Weight : 284.15 g/mol

- CAS Number : 307538-52-9

The presence of the bromine atom in its structure enhances its reactivity and solubility, making it a versatile candidate for further chemical modifications and biological evaluations .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action is believed to involve the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival. Preliminary studies suggest that this compound may effectively inhibit tumor growth and metastasis by targeting these kinases.

Case Studies

- In vitro Studies : Various in vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were found to be in the low micromolar range, indicating potent activity against these cell lines.

- In vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histopathological analyses revealed that tumors exhibited increased apoptosis and reduced proliferation rates when treated with this compound.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. While further studies are required to confirm these effects, initial findings indicate potential efficacy against various bacterial strains.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways:

- Kinase Inhibition : Similar compounds have been shown to act as kinase inhibitors, which are essential in regulating cell division and survival.

- Binding Affinity : Interaction studies indicate that this compound has a high binding affinity for certain kinases implicated in cancer progression, which may explain its observed therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromoquinazoline | Quinazoline core | Potential anticancer activity |

| 2-(Morpholin-4-yl)quinazoline | Morpholine substitution | Antimicrobial properties |

| 4-(2-Bromopyrimidin-4-yl)morpholine | Pyrimidine instead of quinazoline | Antiviral activity |

| 6-Methylquinazoline | Methyl group substitution | Anticancer properties |

This comparative analysis highlights the unique attributes of this compound due to its specific substitutions and resultant biological activities.

Propiedades

IUPAC Name |

4-(6-bromoquinazolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c13-9-1-2-11-10(7-9)12(15-8-14-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJHKFWXUFPBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.